Protopine

Beschreibung

This compound has been reported in Corydalis solida, Corydalis ternata, and other organisms with data available.

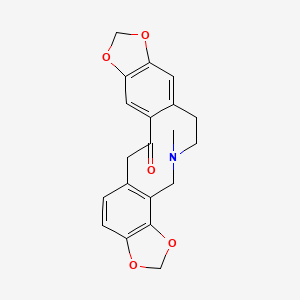

This compound is a benzylisoquinoline alkaloid occurring in opium poppies and other plants of the family papaveraceae. It has been found to inhibit histamine H1 receptors and platelet aggregation, and acts as an opioid analgesic.

RN given refers to parent cpd; structure

Eigenschaften

IUPAC Name |

15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTFURBXHJWNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6164-47-2 (hydrochloride) | |

| Record name | Protopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90156282 | |

| Record name | Protopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Protopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, Slightly soluble in ethanol, ether, benzene, petroleum ether; soluble in chloroform, Soluble in 15 parts chloroform, 900 parts alcohol, 1000 parts ether; slightly soluble in ethyl acetate, carbon disulfide, benzene, petroleum ether | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.399 (calc) | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms from alcohol + chloroform | |

CAS No. |

130-86-9 | |

| Record name | Protopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protopine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIW569HT35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °C | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Protopine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protopine is a benzylisoquinoline alkaloid with a growing body of research highlighting its diverse pharmacological potential. This technical guide provides an in-depth overview of the discovery of this compound, its widespread occurrence in the plant kingdom, detailed experimental protocols for its isolation and characterization, and a summary of its known signaling pathways. Quantitative data are presented in tabular format for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of this compound is intricately linked with the pioneering era of alkaloid chemistry in the 19th century. While a specific individual and date for the first isolation and characterization of this compound are not definitively documented in readily available historical records, its presence was identified in opium poppies (Papaver somniferum) during the extensive investigation of this plant's rich alkaloidal content. Early work by pharmaceutical pioneers like E. Merck in the 1830s on the extraction of alkaloids from opium laid the groundwork for the eventual identification of numerous minor alkaloids, including this compound. The name "this compound" itself likely emerged from its classification as one of the "opium alkaloids."

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, primarily within the Papaveraceae (poppy family) and Fumariaceae (fumitory family). It has also been identified in species belonging to the Berberidaceae , Ranunculaceae , and Elaeocarpaceae families.[1] The concentration of this compound can vary significantly depending on the plant species, the specific organ, and the developmental stage of the plant.

Quantitative Analysis of this compound in Various Plant Sources

The following table summarizes the reported concentrations of this compound in various plant species and parts. These values have been determined using techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

| Plant Species | Family | Plant Part | This compound Concentration | Reference |

| Fumaria officinalis | Fumariaceae | Aerial Parts | 123.38 - 258.3 mg/100 g | [2] |

| Fumaria parviflora | Fumariaceae | Not Specified | 288.27 mg/100 g | [2] |

| Fumaria rostellata | Fumariaceae | Not Specified | 156.15 mg/100 g | [2] |

| Fumaria rostellata | Fumariaceae | Cell Suspension | 49.6 mg/L (maximal yield) | [3] |

| Fumaria indica | Fumariaceae | Extract | 3.69 ± 0.46% w/w | [4] |

| Corydalis racemose | Papaveraceae | Herb | 0.905% (average) | [5] |

| Argemone mexicana | Papaveraceae | Leaves & Roots | Present (quantified) | [6] |

| Papaver somniferum | Papaveraceae | Opium/Latex | Present | [7] |

| Corydalis yanhusuo | Papaveraceae | Tubers | Present | [8] |

| Corydalis solida | Papaveraceae | Tubers | Present | [7] |

| Corydalis ternata | Papaveraceae | Tubers | Present | [7] |

| Fumaria vaillantii | Fumariaceae | Not Specified | Present | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of this compound from plant sources.

General Experimental Workflow

The isolation of this compound typically follows a multi-step process that begins with the extraction from plant material and culminates in the purification of the crystalline alkaloid.

Detailed Protocol for Extraction and Purification from Corydalis Tubers

This protocol is a composite of established methods for isolating this compound and related alkaloids.

1. Extraction:

-

Materials: Dried and powdered Corydalis tubers, 70% aqueous acetone (B3395972).

-

Procedure:

-

Macerate the powdered tubers in 70% aqueous acetone at room temperature.

-

Repeat the extraction three times to ensure exhaustive extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated residue.

-

2. Acid-Base Partitioning:

-

Materials: Concentrated extract, hexane, ethyl acetate, butanol, methanol, water, dilute sulfuric acid, ammonia (B1221849) solution.

-

Procedure:

-

Perform a sequential liquid-liquid extraction of the residue with hexane, ethyl acetate, and butanol.

-

Combine the organic phases and evaporate to dryness.

-

Dissolve the resulting crude alkaloid mixture in dilute sulfuric acid to form water-soluble alkaloid salts.

-

Wash the acidic aqueous solution with diethyl ether to remove neutral impurities.

-

Basify the aqueous layer with ammonia solution to a pH of 9-11 to precipitate the free alkaloids.

-

3. Solvent Extraction of Free Alkaloids:

-

Materials: Basified aqueous solution, chloroform (B151607) or dichloromethane (B109758).

-

Procedure:

-

Extract the free alkaloids from the basified aqueous solution using an immiscible organic solvent like chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude alkaloid fraction.

-

4. Column Chromatography:

-

Materials: Crude alkaloid fraction, silica (B1680970) gel, dichloromethane, methanol.

-

Procedure:

-

Subject the crude alkaloid fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with dichloromethane and gradually adding methanol (e.g., 10:1, 5:1, 3:1, 1:1, 1:2 v/v).

-

Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify this compound-containing fractions.

-

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For higher purity, the this compound-rich fractions can be subjected to preparative HPLC.

-

Typical Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with additives like triethylamine (B128534) and acetic acid to improve peak shape).

-

Detection: UV detection at approximately 289 nm.

-

6. Crystallization:

-

Materials: Purified this compound fraction, methanol, chloroform.

-

Procedure:

-

Dissolve the purified this compound fraction in a minimal amount of hot methanol or a mixture of alcohol and chloroform.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the resulting monoclinic prisms by filtration.

-

Characterization of this compound

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (containing 0.8% triethylamine and 3% acetic acid) (20:80, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 289 nm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is suitable for determining the molecular weight and fragmentation pattern of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for the complete structural elucidation of the isolated compound.

Signaling Pathways of this compound

This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The following diagrams illustrate the molecular mechanisms underlying its anti-inflammatory and apoptotic activities.

Anti-inflammatory Signaling Pathway

This compound has been shown to attenuate inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways.[2][3][4][9][10][11][12][13][14]

Apoptotic Signaling Pathway

This compound induces apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway, which is dependent on caspases and involves the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt pathway.[1][5][6][8][15]

Calcium Channel Modulation

This compound has been reported to suppress Ca2+ influx by inhibiting both voltage-gated and receptor-gated calcium channels.[2][16][17] This action contributes to its various pharmacological effects, including vasodilation and neuroprotection.

Conclusion

This compound stands out as a promising natural compound with a multifaceted pharmacological profile. Its widespread availability from various plant sources, coupled with well-established methods for its isolation and characterization, makes it an accessible molecule for further research. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways involved in inflammation and apoptosis, provides a strong rationale for its continued investigation as a potential therapeutic agent. This technical guide serves as a foundational resource to facilitate and inspire future research and development efforts centered on this intriguing alkaloid.

References

- 1. This compound triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Anti-Inflammatory Effect of this compound through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Anti-inflammatory Effects of this compound Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel microtubule-stabilizing agent, causes mitotic arrest and apoptotic cell death in human hormone-refractory prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effect of this compound through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Exploring the Anti-inflammatory Effects of this compound Total Alkaloids of Macleaya Cordata (Willd.) R. Br. [frontiersin.org]

- 14. Exploring the Anti-inflammatory Effects of this compound Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijper.org [ijper.org]

- 16. Frontiers | Allocryptopine, tetrahydropalmatine, and tetrahydroberberine N-oxide alkaloids alleviate cellular stress by modulating calcium homeostasis and the MAPK and akt/GSK-3β/tau signaling pathways [frontiersin.org]

- 17. Allocryptopine, tetrahydropalmatine, and tetrahydroberberine N-oxide alkaloids alleviate cellular stress by modulating calcium homeostasis and the MAPK and akt/GSK-3β/tau signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Protopine Alkaloid: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine, a benzylisoquinoline alkaloid found predominantly in plants of the Papaveraceae and Fumariaceae families, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its anticancer, anti-inflammatory, cardiovascular, and neuroprotective effects. The document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the underlying signaling pathways to support further research and drug development endeavors.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the various pharmacological effects of this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| HL-60 | Human promyelocytic leukemia | MTT | 6.68 µM | [3] |

| A-549 | Human lung carcinoma | MTT | 20.47 µM | [3] |

| MCF-7 | Human breast adenocarcinoma | MTT | 22.59 µM | [3] |

| HepG2 | Human liver cancer | MTT | Cytotoxic Effect Confirmed | [3] |

| SW480 | Human colon adenocarcinoma | MTT | Cytotoxic Effect Confirmed | [3] |

| MIA PaCa-2 | Human pancreatic cancer | MTT | Cytotoxic Effect Confirmed | [3] |

| PANC-1 | Human pancreatic cancer | MTT | Cytotoxic Effect Confirmed | [3] |

| U343 | Human glioblastoma | MTT | Cytotoxic Effect Confirmed | [3] |

| U87 | Human glioblastoma | MTT | Cytotoxic Effect Confirmed | [3] |

| MDA-MB-231 | Human breast cancer | WST-8 | 32 µg/mL | [4] |

Table 2: Anti-Inflammatory Activity of this compound

| Experimental Model | Species | This compound Dosage | Key Findings | Reference |

| Carrageenan-induced paw edema | Rat | 50-100 mg/kg (i.p.) | 3 times higher inhibition of edema than aspirin. | [1] |

| Carrageenan-induced paw edema | Mouse | 50 mg/kg (oral) | Significant suppression of paw edema; abrogated iNOS and COX-2 expression. | [5][6] |

| LPS-stimulated BV2 cells | Murine microglial cells | 5, 10, 20 µM | Suppressed NO and PGE2 secretion; attenuated pro-inflammatory cytokine production. | [6] |

| LPS-stimulated RAW 264.7 cells | Murine macrophages | Not specified | Reduced NO, COX-2, and PGE2 production. | [5] |

| Xylene-induced auricular edema | Mouse | 3.67 and 7.33 mg/kg (MPTAs) | Significant anti-inflammatory activity. | [2] |

Table 3: Cardiovascular Effects of this compound

| Experimental Model | Effect | This compound Concentration | Key Findings | Reference |

| Isolated rat thoracic aorta | Vasodilation | 25, 50 µg/mL | Inhibited norepinephrine (B1679862) and K+-induced Ca2+ influx. | [6] |

| Guinea-pig ventricular myocytes | Inhibition of L-type Ca2+ current (ICa,L) | 25, 50, 100 µM | Reduced ICa,L amplitude to 89.1%, 61.9%, and 45.8% of control, respectively. | [7] |

| Guinea-pig ventricular myocytes | Inhibition of sodium current (INa) | 25 µM | Marked reduction (53% at -30 mV) of INa. | [7] |

Table 4: Neuroprotective and Other Activities of this compound

| Activity | Experimental Model | This compound Dosage/Concentration | Key Findings | Reference |

| Acetylcholinesterase Inhibition | In vitro | IC50: 30.5 µM | Reversible competitive inhibition. | [8] |

| Analgesia | Tail-pinch and hot-plate tests (mice) | 10-40 mg/kg (s.c.) | Confirmed analgesic effect. | [9] |

| Antidepressant-like effect | Tail suspension test (mice) | 3.75, 7.5, 30 mg/kg | Dose-dependent reduction in immobility. | [10] |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the mechanisms of action of this compound in anti-inflammatory and anticancer pathways.

Anti-Inflammatory Signaling Pathway

References

- 1. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of this compound: A Review [mdpi.com]

- 2. Exploring the Anti-inflammatory Effects of this compound Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. all-imm.com [all-imm.com]

- 5. This compound reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages [bmbreports.org]

- 6. This compound attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological effects of this compound in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound/Gemcitabine Combination Induces Cytotoxic or Cytoprotective Effects in Cell Type-Specific and Dose-Dependent Manner on Human Cancer and Normal Cells [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Protopine Biosynthesis Pathway in Papaveraceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Papaveraceae family of flowering plants is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), a class of specialized metabolites with a long history of use in medicine and significant potential for modern drug development. Among these, protopine alkaloids represent a key branch of the BIA pathway, serving as precursors to other important alkaloids and possessing a range of interesting pharmacological activities. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is designed to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the central BIA intermediate, (S)-reticuline. A series of enzymatic reactions, primarily catalyzed by oxidoreductases including cytochrome P450 monooxygenases (CYP450s) and methyltransferases, transforms (S)-reticuline into this compound. The key steps are outlined below.

(S)-Reticuline to (S)-Scoulerine

The pathway commences with the conversion of (S)-reticuline to the protoberberine alkaloid (S)-scoulerine. This reaction is catalyzed by the berberine bridge enzyme (BBE) , which forms the characteristic berberine bridge by creating a carbon-carbon bond between the N-methyl group and the phenolic ring of (S)-reticuline[1].

(S)-Scoulerine to (S)-Cheilanthifoline

(S)-Scoulerine is then hydroxylated and cyclized to form (S)-cheilanthifoline. This step is catalyzed by (S)-cheilanthifoline synthase , a cytochrome P450 enzyme belonging to the CYP719A subfamily, specifically CYP719A25[1].

(S)-Cheilanthifoline to (S)-Stylopine

Subsequently, (S)-cheilanthifoline undergoes another cyclization to form (S)-stylopine, a reaction catalyzed by (S)-stylopine synthase , another CYP719A enzyme (CYP719A20)[1].

(S)-Stylopine to (S)-cis-N-Methylstylopine

The nitrogen atom of the tetrahydroprotoberberine ring of (S)-stylopine is then methylated to yield (S)-cis-N-methylstylopine. This N-methylation is carried out by (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) .

(S)-cis-N-Methylstylopine to this compound

The final step in the biosynthesis of this compound is the hydroxylation of (S)-cis-N-methylstylopine, which is catalyzed by N-methylstylopine hydroxylase [1]. This enzyme is also a cytochrome P450, and different isoforms have been identified in various species, such as CYP82N3 in opium poppy and CYP82N2 in California poppy. This hydroxylation leads to the opening of the protoberberine ring to form the characteristic ten-membered ring of this compound alkaloids.

Quantitative Data on Pathway Components

The efficiency and flux through the this compound biosynthesis pathway are governed by the kinetic properties of the enzymes involved and the concentration of intermediates. The following tables summarize available quantitative data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | kcat | Source Organism | Reference |

| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | - | - | Eschscholzia californica | [2] |

| (S)-Stylopine Synthase | (S)-Cheilanthifoline | - | 13.8 min⁻¹ | Argemone mexicana | [3] |

| Tetrahydroprotoberberine N-methyltransferase (TNMT) | (S)-Stylopine | - | - | Glaucium flavum |

Note: Comprehensive kinetic data for all enzymes in the pathway is not yet fully available in the literature. The provided data represents currently published values.

Table 2: Concentration of this compound and Related Alkaloids in Papaveraceae Species

| Compound | Plant Species | Plant Part | Concentration | Analytical Method | Reference |

| This compound | Papaver rhoeas | Aerial Parts | Detected | LC-QTOF-MS/MS | [2][4] |

| This compound | Papaver somniferum | Aerial Parts | Detected | LC-QTOF-MS/MS | [2][4] |

| This compound | Papaver somniferum | Seeds | 12.46 - 102.86 mg/kg | UPLC-TOF-HRMS | [5] |

| Scoulerine | Papaver somniferum | Latex Exudate | Detected | - | [6] |

| Stylopine | Papaver somniferum | - | Detected | - | [7] |

Note: Concentrations can vary significantly based on plant variety, developmental stage, and environmental conditions.

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Pathway Enzymes

The characterization of the enzymes in the this compound pathway often requires their production in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae (yeast).

1. Gene Cloning:

-

Isolate total RNA from the plant tissue of interest (e.g., roots or cell cultures of a Papaveraceae species).

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the coding sequence of the target enzyme (e.g., BBE, CYP719A25) by PCR using gene-specific primers.

-

Clone the amplified gene into a suitable expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast) containing an affinity tag (e.g., His-tag) for purification.

2. Heterologous Expression:

-

Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or a yeast strain).

-

Grow the culture to an optimal density (e.g., OD600 of 0.6-0.8 for E. coli).

-

Induce protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli or galactose for yeast).

-

Continue incubation at a lower temperature (e.g., 16-25°C) to enhance soluble protein expression.

3. Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and disrupt the cells (e.g., by sonication or French press).

-

Centrifuge the lysate to separate the soluble protein fraction from cell debris.

-

Purify the target enzyme from the soluble fraction using affinity chromatography (e.g., Nickel-NTA agarose (B213101) for His-tagged proteins).

-

Elute the purified protein and dialyze it into a suitable storage buffer.

Enzyme Activity Assays

General Protocol for Cytochrome P450 Enzymes (Cheilanthifoline Synthase and Stylopine Synthase):

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified CYP450 enzyme

-

NADPH-cytochrome P450 reductase (required for electron transfer)

-

Substrate ((S)-scoulerine for cheilanthifoline synthase; (S)-cheilanthifoline for stylopine synthase) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

-

Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or a strong acid.

-

Product Analysis: Extract the product and analyze it by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the product formation.

Quantification of Alkaloids by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of this compound and its precursors in plant extracts.

1. Sample Preparation:

-

Homogenize and extract the plant tissue with a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Centrifuge or filter the extract to remove solid debris.

-

The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering compounds.

2. LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the alkaloids on a suitable HPLC column (e.g., a C18 column) using a gradient elution program.

-

Detect and quantify the target alkaloids using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Transcriptional Regulation of the this compound Pathway

The biosynthesis of this compound, like other specialized metabolic pathways, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is often coordinated and can be induced by various developmental and environmental cues, such as hormonal signals (e.g., jasmonates) and pathogen attack.

Several families of transcription factors have been implicated in the regulation of BIA biosynthesis in Papaveraceae, including:

-

bHLH (basic Helix-Loop-Helix) transcription factors: These proteins are known to play a key role in regulating various secondary metabolic pathways in plants.

-

WRKY transcription factors: This family of transcription factors is often involved in plant defense responses and the regulation of specialized metabolism.

-

MYB transcription factors: A large family of transcription factors in plants that regulate a wide range of processes, including development and metabolism.

-

AP2/ERF (APETALA2/Ethylene-Responsive Factor) transcription factors: These are often involved in responses to biotic and abiotic stress and can regulate the expression of secondary metabolism genes.

The promoters of the this compound biosynthetic genes contain specific cis-regulatory elements that are recognized by these transcription factors, allowing for the coordinated up- or down-regulation of the entire pathway.

Conclusion

The this compound biosynthesis pathway in Papaveraceae is a well-defined branch of the complex network of benzylisoquinoline alkaloid metabolism. Understanding the enzymes, intermediates, and regulatory mechanisms of this pathway is crucial for efforts in metabolic engineering to enhance the production of this compound and other derived alkaloids of medicinal value. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing key experimental frameworks. Further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway and to unravel the intricate details of its transcriptional regulation. Such knowledge will be instrumental in harnessing the synthetic potential of these fascinating plant-derived molecules for the development of new therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification and metabolite profiling of alkaloids in aerial parts of Papaver rhoeas by liquid chromatography coupled with quadrupole time‐of‐flight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. drpress.org [drpress.org]

- 7. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Protopine: A Technical Guide to its Chemical Structure and Synthesis

Protopine, a benzylisoquinoline alkaloid found in various plant species of the Papaveraceae and Fumariaceae families, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

This compound is characterized by a unique tetracyclic ring system. Its chemical identity is well-established and described by the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₉NO₅ | [1][2] |

| IUPAC Name | 5-Methyl-4,6,7,14-tetrahydro-2H,10H-bis([1][3]benzodioxolo)[4,5-c:5',6'-g]azecin-13(5H)-one | [2] |

| Systematic IUPAC Name | 7-Methyl-2′H,2′′H-7,13a-secobis([1][3]dioxolo)[4′,5′:2,3;4′′,5′′:9,10]berbin-13a-one | [2] |

| CAS Number | 130-86-9 | [1][2] |

| Molar Mass | 353.37 g/mol | [2][4] |

| Appearance | White crystals | [2] |

| Melting Point | 208 °C | [2][5] |

| Solubility | Practically insoluble in water; soluble in chloroform. | [2][5] |

This compound is classified as a this compound alkaloid, which is a subgroup of benzylisoquinoline alkaloids.[6] Structurally, it features a ten-membered nitrogen-containing ring fused to two benzodioxole moieties.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical synthesis and biosynthesis.

Chemical Synthesis

A notable method for the chemical synthesis of this compound involves the ring enlargement of indeno[2,1-a][3]benzazepine derivatives. This approach provides a strategic pathway to construct the characteristic ten-membered ring of the this compound skeleton.

Experimental Protocol: Synthesis of this compound via Ring Enlargement

This protocol is based on the synthetic strategy involving the ring enlargement of an indeno[2,1-a][3]benzazepine precursor.

Step 1: Preparation of the Indeno[2,1-a][3]benzazepine Intermediate

The synthesis begins with the construction of a suitable indeno[2,1-a][3]benzazepine intermediate. A key step in forming this intermediate is the Bischler-Napieralski cyclization of an appropriately substituted 1-(2-bromobenzyl)-3-benzazepin-2-one.[2]

-

Reactants: An alkoxy-substituted 1-(2-bromobenzyl)-3-benzazepin-2-one.

-

Reagents: Phosphorus oxychloride (POCl₃) or another suitable cyclizing agent.

-

Solvent: Anhydrous toluene (B28343) or a similar non-polar solvent.

-

Procedure: The benzazepin-2-one derivative is dissolved in the anhydrous solvent, and the cyclizing agent is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography on silica (B1680970) gel.

Step 2: Ring Enlargement via Singlet Oxygen Oxygenation

The crucial ring enlargement is achieved through the oxygenation of the indeno[2,1-a][3]benzazepine with singlet oxygen, followed by rearrangement to form the ten-membered keto-lactam ring system.[2]

-

Reactants: The purified indeno[2,1-a][3]benzazepine from Step 1.

-

Reagents: Rose Bengal as a photosensitizer, oxygen gas.

-

Solvent: A mixture of methanol (B129727) and dichloromethane.

-

Procedure: The indeno[2,1-a][3]benzazepine and Rose Bengal are dissolved in the solvent mixture. The solution is then irradiated with a suitable light source while oxygen is bubbled through the mixture. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting 10-membered keto-lactam is purified by recrystallization or column chromatography.

Step 3: Reduction of the Amide Carbonyl Group

The final step to achieve the this compound skeleton is the reduction of the amide carbonyl group in the keto-lactam to a methylene (B1212753) group.[2]

-

Reactants: The purified 10-membered keto-lactam from Step 2.

-

Reagents: A suitable reducing agent such as diborane (B8814927) (B₂H₆) or lithium aluminium hydride (LiAlH₄).

-

Solvent: Anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure: The keto-lactam is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The reducing agent is added carefully at a low temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is quenched cautiously, and the product, this compound, is extracted and purified by column chromatography and/or recrystallization.

Quantitative Data for Synthesis

The yields for the synthesis of this compound can vary depending on the specific substrates and reaction conditions. The following table summarizes representative yields for key steps in the synthesis of this compound and its analogue muramine.[1]

| Step | Product | Yield (%) |

| Bischler-Napieralski Cyclization | Indeno[2,1-a][3]benzazepine intermediate | ~76% |

| Singlet Oxygen Oxygenation | 10-membered keto-lactam | ~78% |

| Final Reduction Step | This compound | ~60% |

Biosynthesis

In nature, this compound is derived from the benzylisoquinoline alkaloid (S)-reticuline.[3] The biosynthetic pathway involves a series of enzymatic transformations.

The biosynthesis of this compound from (S)-Reticuline proceeds through the following key intermediates and enzymes:

-

(S)-Reticuline is converted to (S)-Scoulerine by the action of the berberine bridge enzyme (BBE) .

-

(S)-Scoulerine is then transformed into (S)-Cheilanthifoline by (S)-cheilanthifoline synthase (CYP719A25) .

-

(S)-Cheilanthifoline is subsequently converted to (S)-Stylopine via (S)-stylopine synthase (CYP719A20) .

-

The nitrogen atom of (S)-Stylopine is methylated by (S)-tetrahydroprotoberberine N-methyltransferase to yield (S)-cis-N-Methylstylopine .

-

Finally, (S)-cis-N-Methylstylopine is hydroxylated by N-methylstylopine hydroxylase to produce This compound .[3]

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, contributing to its pharmacological effects.

This compound Biosynthesis Pathway

The enzymatic cascade for the biosynthesis of this compound from (S)-Reticuline can be visualized as follows:

Caption: Biosynthetic pathway of this compound from (S)-Reticuline.

Chemical Synthesis Workflow

A generalized workflow for the chemical synthesis of this compound is depicted below.

Caption: Generalized workflow for the chemical synthesis of this compound.

Inhibition of Inflammatory Signaling Pathways

This compound has been demonstrated to inhibit inflammatory responses by targeting key signaling pathways such as the MAPK/NF-κB and PI3K/Akt pathways.

MAPK/NF-κB Signaling Pathway

This compound can suppress the activation of the NF-κB pathway, a critical regulator of inflammation.

Caption: this compound's inhibition of the MAPK/NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

This compound has also been shown to interfere with the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

References

- 1. Anti-Inflammatory Effect of this compound through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. This compound attenuates inflammation stimulated by carrageenan and LPS via the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound alleviates lipopolysaccharide-triggered intestinal epithelial cell injury through retarding the NLRP3 and NF-κB signaling pathways to reduce inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Protopine: A Technical Whitepaper for Drug Discovery Professionals

An in-depth exploration of the pharmacological properties of the isoquinoline (B145761) alkaloid, protopine, summarizing its therapeutic potential through quantitative data, detailed experimental methodologies, and elucidated signaling pathways.

Introduction

This compound, a prominent member of the isoquinoline alkaloid family, is a bioactive compound found in various plant species, including those of the Papaveraceae and Fumariaceae families.[1] For centuries, plants containing this compound have been utilized in traditional medicine for their analgesic, anti-inflammatory, and antimicrobial properties.[2][3] Modern pharmacological research has begun to unravel the molecular mechanisms underlying these effects, revealing a wide spectrum of biological activities that position this compound as a compelling candidate for further drug development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, with a focus on quantitative data, experimental protocols, and the intricate signaling pathways it modulates.

Pharmacological Activities of this compound

This compound exhibits a diverse range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular activities. These effects are underpinned by its ability to interact with various cellular targets and modulate key signaling cascades.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[4] The primary mechanism of its anti-inflammatory action involves the inhibition of the Toll-like receptor 4 (TLR4), NF-κB, and MAPK signaling pathways.[4][5] By suppressing these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6.[4]

Table 1: Quantitative Data on the Anti-inflammatory Activity of this compound

| Model System | Concentration/Dose | Observed Effect | Reference |

| LPS-stimulated BV2 microglial cells | 5, 10, 20 μM | Inhibition of iNOS and COX-2 secretion; suppression of TNF-α, IL-1β, and IL-6 production. | [4] |

| LPS-stimulated RAW264.7 macrophages | 20, 40 μg/mL | Reduction of NO, COX-2, and PGE2 production. | [4] |

| Carrageenan-induced rat paw edema | 50–100 mg/kg (intraperitoneal) | Inhibitory effect three times higher than aspirin. | [4][6] |

| Carrageenan-induced mouse paw edema | 50 mg/kg (oral) | Alleviation of paw edema via inhibition of iNOS and COX-2 expression. | [4] |

| Xylene-induced mouse ear edema | 3.67 and 7.33 mg/kg | Significant reduction in swelling. | [7][8] |

| LPS-induced acute kidney injury in mice | 5, 15, 30 mg/kg | Dose-dependent reduction of BUN, serum creatinine, and inflammatory markers. | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo method to assess the anti-inflammatory activity of a compound.[7][8]

-

Animal Model: Male Wistar rats (150-200g) are typically used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions with free access to food and water.

-

Grouping: Rats are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound.

-

Compound Administration: this compound is administered orally or intraperitoneally at specified doses (e.g., 50-100 mg/kg) one hour before the induction of inflammation.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Signaling Pathway: this compound's Anti-inflammatory Mechanism

Caption: this compound inhibits inflammatory responses by blocking the TLR4-mediated MAPK and NF-κB signaling pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the liver, colon, breast, pancreas, prostate, and lung.[4] Its anticancer mechanisms are multifaceted and involve the induction of cell cycle arrest, apoptosis, and autophagy.[2][9]

Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (μM) | Reference |

| HL-60 | Leukemia | 6.68 | [4][6] |

| A-549 | Lung Cancer | 20.47 | [4][6] |

| MCF-7 | Breast Cancer | 22.59 | [4][6] |

| HepG2 | Liver Cancer | 1000 μg/mL | [4][6] |

| SW480 | Colon Cancer | 1000 μg/mL | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10]

-

Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control is also included.

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[11]

Signaling Pathway: this compound-Induced Apoptosis

Caption: this compound induces apoptosis through both intrinsic and extrinsic pathways, leading to cancer cell death.

Antimicrobial Activity

This compound has also been reported to possess antimicrobial properties against a range of pathogens.

Table 3: Antimicrobial Activity of this compound

| Microorganism | Activity Metric | Value | Reference |

| Helicobacter pylori | MIC50 | 100 μg/mL | [4] |

| Pseudomonas aeruginosa | MIC | 125 mg/L | [12] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilutions: The antimicrobial agent (this compound) is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Cardiovascular Effects

This compound exerts multiple effects on the cardiovascular system, including anti-platelet aggregation and anti-arrhythmic activities.[4][13] It can inhibit platelet aggregation by increasing the levels of cAMP and cGMP, inhibiting the release of arachidonic acid and platelet-activating factors, and suppressing the activity of thromboxane (B8750289) synthase.[4] Its anti-arrhythmic effects are attributed to its ability to block Ca2+ currents in cardiac myocytes.[13]

Enzyme Inhibition

This compound has been shown to inhibit the activity of certain enzymes, which contributes to its therapeutic effects.

Table 4: Enzyme Inhibitory Activity of this compound

| Enzyme | IC50 Value / Concentration | Effect | Reference |

| Acetylcholinesterase (AChE) | 50, 100 μM | Dose-dependent, specific, reversible, and competitive inhibition. | [6] |

| CYP2C19 | 1.8 μM | Time-dependent inhibition. | [14] |

Conclusion

This compound, an isoquinoline alkaloid with a rich history in traditional medicine, presents a compelling profile of biological activities. Its well-documented anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects, supported by a growing body of quantitative data, highlight its potential as a lead compound for the development of novel therapeutics. The elucidation of its mechanisms of action, particularly the modulation of key signaling pathways like NF-κB and MAPK, provides a solid foundation for targeted drug design and optimization. The experimental protocols detailed herein offer a standardized framework for future research and preclinical evaluation of this compound and its derivatives. Further investigation into its pharmacokinetics, safety profile, and in vivo efficacy is warranted to fully realize its therapeutic promise.

References

- 1. benchchem.com [benchchem.com]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines | Scilit [scilit.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Anti-inflammatory Effects of this compound Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring the Anti-inflammatory Effects of this compound Total Alkaloids of Macleaya Cordata (Willd.) R. Br. [frontiersin.org]

- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophysiological effects of this compound in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Protopine: A Comprehensive Technical Review of its Pharmacological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine, a benzylisoquinoline alkaloid, has emerged as a compound of significant interest in the fields of pharmacology and drug development.[1] Found predominantly in plants of the Papaveraceae, Fumariaceae, Berberidaceae, and Ranunculaceae families, this compound has been demonstrated to possess a wide spectrum of biological activities.[2] This technical guide provides a comprehensive review of the current state of this compound research, with a focus on its pharmacological effects, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic potential. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a diverse range of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and cardiovascular activities. These effects are underpinned by its ability to modulate multiple cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[3] Its mechanism of action primarily involves the inhibition of pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] By suppressing these pathways, this compound reduces the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][5]

Anticancer Activity

This compound has shown significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[3][6] Its anticancer activity is mediated through the induction of apoptosis via the intrinsic, or mitochondrial, pathway.[6] This involves the activation of caspase-9 and caspase-3, and the modulation of the PI3K/Akt signaling pathway, often triggered by an increase in intracellular reactive oxygen species (ROS).[6]

Neuroprotective Effects

This compound has been shown to exert neuroprotective effects in models of neonatal hypoxic-ischemic brain damage.[7][8] The underlying mechanism involves the activation of the AMPK/PGC1α pathway, which leads to reduced cerebral infarct volume, alleviation of brain edema, and inhibition of glial activation.[7][8] Furthermore, this compound has been investigated for its potential in Alzheimer's disease models, where it has been shown to promote the degradation of pathological tau protein through the inhibition of histone deacetylase 6 (HDAC6).

Cardiovascular Effects

This compound exhibits multiple actions on the cardiovascular system, including anti-arrhythmic and anti-hypertensive effects.[9] It has been shown to inhibit multiple cation channel currents in cardiac myocytes, including L-type Ca2+, sodium, and potassium channels.[9] Additionally, this compound can inhibit platelet aggregation by interfering with the arachidonic acid metabolic system and inhibiting thromboxane (B8750289) synthase.[10]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Leukemia | 6.68 | [3][6] |

| A-549 | Lung Cancer | 20.47 | [3][6] |

| MCF-7 | Breast Cancer | 22.59 | [3][6] |

| MDA-MB-231 | Breast Cancer | 32 µg/mL | [11] |

| HepG2 | Liver Cancer | >1000 µg/mL (low cytotoxicity) | [3] |

| SW480 | Colon Cancer | Not specified | [6] |

| MIA PaCa-2 | Pancreatic Cancer | Not specified | [6] |

| PANC-1 | Pancreatic Cancer | Not specified | [6] |

| U343 | Glioblastoma | Not specified | [6] |

| U87 | Glioblastoma | Not specified | [6] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Treatment and Dosage | Effect | Reference |

| Carrageenan-induced rat paw edema | 50-100 mg/kg (intraperitoneal) | 3 times more potent than aspirin | [3] |

| Carrageenan-induced mouse paw edema | 50 mg/kg (oral) | Alleviation of paw edema | [10] |

| LPS-induced acute kidney injury in mice | 5, 15, 30 mg/kg (intragastric) | Dose-dependent reduction in BUN, Scr, and inflammatory markers | [3] |

| Xylene-induced auricular edema in mice | 3.67 and 7.33 mg/kg (oral) | Significant reduction in swelling | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 3×10³ cells/mL and allowed to adhere overnight.[11][13]

-

Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 4, 8, 16, 32, 64, and 128 µg/mL) for 24 hours.[11]

-

MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[14][15]

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[14][16]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration.[13]

Western Blot Analysis

Objective: To detect and quantify the expression of specific proteins involved in signaling pathways affected by this compound.

Methodology:

-

Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., antibodies against NF-κB, p-IκBα, COX-2, caspases, Akt, p-Akt) overnight at 4°C.[4][18]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18]

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or Swiss albino mice are used.[3][12]

-

Treatment: this compound is administered orally or intraperitoneally at various doses (e.g., 50-100 mg/kg) one hour before the carrageenan injection.[3]

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animals.[19][20]

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[21]

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the this compound-treated group with that of the control group.

In Vivo Anticancer Model: Xenograft Mouse Model

Objective: To assess the in vivo antitumor activity of this compound.

Methodology:

-

Cell Preparation: A suspension of cancer cells (e.g., 3 x 10^6 cells) in a suitable medium is prepared for injection.[22]

-

Animal Model: Immunodeficient mice (e.g., nude mice or NOD-SCID mice) are used as hosts for the tumor xenografts.[23][24]

-

Tumor Cell Implantation: The cancer cell suspension is injected subcutaneously into the flank of the mice.[22]

-

Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to treatment and control groups. This compound is administered at specified doses (e.g., 5, 10, 20 mg/kg) via a suitable route (e.g., oral gavage or intraperitoneal injection) for a defined period.[3][25]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (width)² x length / 2.[22]

-

Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Further analysis, such as immunohistochemistry or Western blotting, can be performed on the tumor tissue.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Signaling Pathway Diagrams

Caption: this compound's anti-inflammatory mechanism via MAPK and NF-κB pathway inhibition.

Caption: this compound induces apoptosis through ROS-mediated PI3K/Akt pathway inhibition.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating the anticancer effects of this compound.

Conclusion

This compound is a promising natural alkaloid with a wide array of pharmacological activities, making it a compelling candidate for further drug development. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration highlights its therapeutic potential. The data and protocols summarized in this technical guide provide a solid foundation for researchers and scientists to design and execute further studies to fully elucidate the clinical utility of this compound. Future research should focus on optimizing its bioavailability, conducting more extensive preclinical toxicology studies, and ultimately, translating these promising findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Western Blot Protocol | Proteintech Group [ptglab.com]

- 3. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological effects of this compound in cardiac myocytes: inhibition of multiple cation channel currents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of this compound: A Review | MDPI [mdpi.com]

- 11. ijper.org [ijper.org]

- 12. Exploring the Anti-inflammatory Effects of this compound Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. Acute, chronic, and genotoxic studies on the this compound total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]

- 18. ptglab.com [ptglab.com]

- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 20. inotiv.com [inotiv.com]

- 21. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 24. benchchem.com [benchchem.com]

- 25. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

Protopine: A Technical Guide to its Role in Traditional Herbal Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protopine, a benzylisoquinoline alkaloid, is a prominent bioactive compound found in various medicinal plants, particularly those from the Papaveraceae and Fumariaceae families.[1][2] For centuries, plants containing this compound, such as Corydalis species, have been cornerstones of traditional herbal medicine for their analgesic, anti-inflammatory, and sedative properties.[3][4] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these traditional uses, revealing a wide spectrum of activities including anti-inflammatory, anticancer, neuroprotective, and antiplatelet effects.[5][6] This technical guide provides a comprehensive overview of this compound, summarizing its quantitative distribution in botanical sources, detailing key experimental protocols for its study, and visualizing its modulation of critical cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this compound.

Quantitative Analysis of this compound in Botanical Sources

The concentration of this compound varies significantly across different plant species and even within different parts of the same plant. This variability underscores the importance of standardized extraction and quantification methods for both traditional preparations and modern pharmaceutical development. The following table summarizes the reported concentrations of this compound in various plant sources.

| Plant Species | Family | Plant Part | This compound Concentration | Analytical Method | Reference |

| Fumaria indica | Fumariaceae | Whole Plant | 3.69 ± 0.46% w/w (in methanolic extract) | HPTLC | [7][8] |

| Corydalis yanhusuo | Papaveraceae | Tuber | 2.71% (in purified total alkaloid extract) | Not Specified | [7] |

| Argemone mexicana | Papaveraceae | Whole Plant | 840 ppm | Not Specified | [2] |

| Fumaria officinalis | Fumariaceae | Aerial Parts | 258.3 mg/100 g | Not Specified | [2] |

| Corydalis racemose | Papaveraceae | Herb | 0.905% | HPLC | [9] |

| Macleaya cordata | Papaveraceae | Not Specified | ≥35% (in this compound total alkaloids extract) | Not Specified | [7] |

| Pseudofumaria lutea | Papaveraceae | Aerial & Underground Parts | 1036–1934 µg/g d.w. | LC-ESI-MS/MS | [7] |

| Corydalis solida | Papaveraceae | Aerial & Underground Parts | 440–1125 µg/g d.w. | LC-ESI-MS/MS | [7] |

Pharmacological Effects of this compound: Quantitative In Vitro and In Vivo Data

This compound exerts a multitude of pharmacological effects, which have been quantified in various preclinical models. These studies provide a basis for understanding its therapeutic potential and dose-dependent activities.

Table 2.1: Anti-Inflammatory Activity

| Model System | Treatment/Stimulus | This compound Concentration/Dose | Observed Effect | Reference |

| LPS-stimulated BV2 cells | Lipopolysaccharide (LPS) | 5, 10, 20 µM | Significant suppression of NO and PGE2 secretion. Attenuation of TNF-α, IL-1β, and IL-6 production. | [10] |

| Carrageenan-induced mouse model | Carrageenan (CA) | 50 mg/kg (oral administration) | Abrogation of iNOS and COX-2 protein expression. Abolished IκB phosphorylation. | [10] |

| Carrageenan-induced rat paw edema | Carrageenan | 50–100 mg/kg (intraperitoneal injection) | Inhibitory effect was three times higher than that of aspirin. | [5] |

| LPS-induced acute kidney injury in mice | Lipopolysaccharide (LPS) | 5, 15, 30 mg/kg | Dose-dependent reduction of BUN, serum creatinine, and inflammatory factors (IFN-γ, TNF, IL-2). | [5] |

| Rat paw edema model | Carrageenan | 2.54 and 5.08 mg/kg (as MPTA) | Significant anti-inflammatory activity 6 hours after injection. | [11][12] |

| Mouse ear swelling test | Xylene | 3.67 and 7.33 mg/kg (as MPTA) | Significant reduction in the degree of swelling. | [11][12] |

*MPTA: Macleaya cordata this compound total alkaloids

Table 2.2: Anticancer and Cytotoxic Activity

| Cell Line/Model | This compound Concentration/Dose | Observed Effect | Reference |

| Human liver carcinoma cells | Not Specified | Inhibition of cell viability and induction of caspase-dependent apoptosis. | [1][13] |

| Xenograft mice with liver carcinoma | Not Specified | Repression of tumor growth without noticeable toxicity. | [1][13] |

| Human breast cancer cells (MDA-MB-231) | IC50 concentration | Induction of apoptosis, increased ROS accumulation, and DNA damage. | [14] |

Table 2.3: Other Pharmacological Activities

| Activity | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Anti-platelet Aggregation | Rabbit platelet model | 100 µg/mL | Inhibition of thromboxane (B8750289) formation. | [6] |

| Anticonvulsant | Pentylenetetrazol-induced seizure mouse model | 0.005, 0.05 mg/kg | Dose-dependent prolongation of seizure latency and reduction in convulsion duration. | [6] |

| Anti-addictive | Morphine withdrawal model | 5, 10, 50 µM | Concentration-dependent reduction in morphine withdrawal symptoms. | [6] |

| Acetylcholinesterase Inhibition | In vitro assay | IC50: 30.5 µM | Reversible competitive inhibition of acetylcholinesterase. | [15] |

Key Signaling Pathways Modulated by this compound

This compound's diverse pharmacological effects are largely attributed to its ability to modulate key intracellular signaling pathways, particularly those involved in inflammation and cell survival.

Inhibition of the MAPK/NF-κB Signaling Pathway